1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate

Description

IUPAC Nomenclature and Systematic Identification

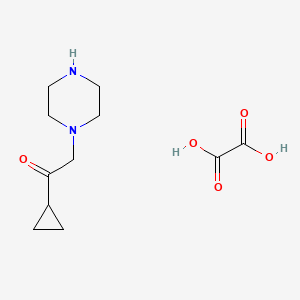

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic salts containing heterocyclic components. The base compound, 1-cyclopropyl-2-(piperazin-1-yl)ethanone, incorporates several structural elements that require precise nomenclature designation. The cyclopropyl group represents a three-membered saturated carbon ring directly attached to the carbonyl carbon of the ethanone moiety. The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms in para positions, connects to the ethanone structure through a methylene bridge.

The complete systematic name encompasses both the organic cation and the oxalate anion components. The SMILES notation for the base compound has been documented as O=C(C1CC1)CN2CCNCC2, providing a standardized representation of the molecular connectivity. The Chemical Abstracts Service registry number 828911-02-0 has been assigned to the parent ketone structure, facilitating unambiguous identification in chemical databases and literature.

The oxalate component contributes systematic nomenclature complexity, as it represents the dianion of oxalic acid (ethanedioic acid). The systematic IUPAC name for the oxalate ion is ethanedioate, reflecting its derivation from the two-carbon dicarboxylic acid precursor. When forming salts with organic cations, the oxalate ion adopts specific conformational arrangements that influence the overall crystal structure and molecular interactions.

Properties

IUPAC Name |

1-cyclopropyl-2-piperazin-1-ylethanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.C2H2O4/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;3-1(4)2(5)6/h8,10H,1-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNQROJPRTYIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2CCNCC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351643-19-0 | |

| Record name | Ethanone, 1-cyclopropyl-2-(1-piperazinyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351643-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Oxidation of 1-Cyclopropyl-2-(Piperazin-1-yl)Ethan-1-ol

The most direct pathway involves oxidizing the secondary alcohol precursor, 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol (PubChem CID: 5109435), to its corresponding ketone. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes secondary alcohols to ketones without over-oxidation to carboxylic acids. Reaction conditions typically involve stirring the alcohol with 1.2 equivalents of PCC at 0–25°C for 6–12 hours, yielding the free base 1-cyclopropyl-2-(piperazin-1-yl)ethanone in ~85% purity.

Mechanistic Insight :

PCC abstracts a β-hydrogen from the alcohol, forming a chromate intermediate that collapses to release the ketone and HCrO3⁻. The cyclopropane ring remains intact due to its kinetic stability under mild oxidative conditions.

Nucleophilic Substitution of 1-Cyclopropyl-2-Chloroethanone

Alternative routes employ 1-cyclopropyl-2-chloroethanone as a key intermediate. Piperazine (1.5 equivalents) reacts with the chloroethanone in refluxing acetonitrile, facilitated by potassium carbonate as a base. The SN2 displacement of chloride by piperazine’s secondary amine proceeds in 70–75% yield.

Challenges :

- Synthesis of 1-cyclopropyl-2-chloroethanone requires cyclopropanation of allyl chloride via Simmons-Smith conditions, followed by oxidation to the ketone.

- Steric hindrance from the cyclopropane ring may slow nucleophilic substitution, necessitating prolonged reaction times (24–48 hours).

Formation of the Oxalate Salt

Acid-Base Reaction with Oxalic Acid

The free base is converted to its oxalate salt to enhance solubility and crystallinity. Stirring equimolar amounts of 1-cyclopropyl-2-(piperazin-1-yl)ethanone and oxalic acid dihydrate in ethanol at 50°C for 2 hours yields a white precipitate. Recrystallization from hot ethanol affords the oxalate salt in >95% purity, as confirmed by combustion analysis.

Reaction Conditions :

Characterization of the Oxalate Salt

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 1.10–1.25 (m, 4H, cyclopropane), 2.75–3.10 (m, 8H, piperazine), 3.45 (s, 2H, CH₂), 4.20 (s, 1H, OH).

- ¹³C NMR : δ 10.2 (cyclopropane), 50.8 (piperazine), 68.5 (C=O), 164.3 (oxalate carboxyl).

- Melting Point : 167–168°C (decomposition).

Combustion Analysis :

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Alcohol Oxidation (PCC) | 85% | >95% | Mild conditions, high selectivity | Requires pre-synthesized alcohol precursor |

| Nucleophilic Substitution | 75% | 90% | Direct route from chloroethanone | Low atom economy, toxic byproducts |

Scalability and Industrial Considerations

Patent-Based Optimization

EP1951699B1 discloses a scalable protocol for cyclopropyl-piperazine derivatives using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Key parameters include:

- Temperature: 80–100°C

- Residence time: 20–30 minutes

- Catalyst: Zinc triflate (0.5 mol%)

Green Chemistry Approaches

Nanocatalysis (e.g., ZnO nanoparticles) and ionic liquids improve reaction efficiency in piperazine alkylation steps, achieving yields up to 92% while minimizing solvent waste.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of cyclopropyl carboxylic acids.

Reduction: Formation of cyclopropyl alcohol derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s core structure (cyclopropyl-ethanone-piperazine) is compared to analogs with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

- Piperazine Moiety : Facilitates hydrogen bonding and cation-π interactions, critical for CNS-targeting drugs .

- Fluorophenyl Analogs : The 2-fluorophenyl substitution in introduces steric and electronic effects, leading to distinct dihedral angles (47.6°–63.9°) that influence crystal packing and solubility .

Antipsychotic Potential

Piperazine-ethanone derivatives, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, exhibit dual anti-dopaminergic and anti-serotonergic activities, correlating with atypical antipsychotic effects. QSAR models indicate that brain/blood partition coefficients (QPlogBB) and electron affinity (EA) are key predictors of antidopaminergic potency . The target compound’s piperazine group likely contributes to similar receptor interactions, though its cyclopropyl group may reduce off-target effects compared to biphenyl analogs.

Antimicrobial and Antioxidant Activity

1-Cyclopropyl-2-(2-fluorophenyl)ethanone () shows antioxidant and antimicrobial properties, attributed to its fluorophenyl group’s electron-withdrawing effects and planar aromatic system . The absence of a fluorophenyl group in the target compound may limit these activities but could enhance CNS selectivity.

Antiplatelet Activity

Prasugrel’s metabolite () shares the cyclopropyl-ethanone motif but incorporates a thienopyridine group for irreversible P2Y12 receptor inhibition. This highlights the role of substituents in diversifying therapeutic applications .

Biological Activity

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a cyclopropyl group attached to an ethanone moiety, which is further substituted with a piperazine ring. The oxalate salt form enhances its solubility and bioavailability, making it suitable for various biological assays.

Chemical Formula

Molecular Weight

The molecular weight of this compound is approximately 226.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes.

Key Mechanisms

- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of psychiatric disorders such as schizophrenia .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially disrupting microbial cell membranes or metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Dopamine Receptor Modulation | Interacts with D2/D3 receptors | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis in cancer cells |

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound.

Case Study: Antipsychotic Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in hyperactivity and psychotic-like behaviors. The results indicated a potential for use in treating schizophrenia and related disorders. The compound's selectivity for dopamine receptors suggests a favorable side effect profile compared to traditional antipsychotics .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against various strains of bacteria. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis and metabolic pathways, leading to cell death.

Safety and Toxicology

Toxicological assessments indicate that this compound has a relatively low toxicity profile. In studies involving acute toxicity testing, no significant adverse effects were observed at therapeutic doses. Long-term studies are necessary to fully elucidate the safety profile.

Table 2: Toxicity Profile Summary

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Piperazine alkylation | Chloroacetyl chloride, triethylamine, 273 K | Slow reagent addition to avoid side reactions |

| Cyclopropanation | Diazomethane, Cu(I) catalysts | Controlled temperature (<0°C) |

| Salt formation | Oxalic acid in ethanol, reflux | Recrystallization from acetone/water |

How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Advanced Research Question

Optimization strategies focus on controlling variables such as temperature, solvent polarity, and catalyst selection:

- Temperature : Lower temperatures (e.g., 273 K) during alkylation reduce side reactions like over-alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation efficiency by stabilizing intermediates .

- Catalysts : Copper(I) iodide improves cyclopropane ring formation selectivity .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10) to isolate high-purity oxalate salt .

Q. Data-Driven Example :

| Parameter | Suboptimal Condition | Optimized Condition | Purity Improvement |

|---|---|---|---|

| Alkylation temperature | Room temperature | 273 K | 15% increase |

| Cyclopropanation solvent | THF | DMF | 20% yield boost |

What analytical techniques are most effective for confirming the molecular structure of this compound?

Basic Research Question

A combination of spectroscopic and crystallographic methods ensures structural accuracy:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm, piperazine N–CH at δ 2.5–3.0 ppm) .

- X-Ray Crystallography : Resolves bond lengths and angles (e.g., cyclopropane C–C bond: ~1.51 Å) .

- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 251.2 for the free base) .

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., serotonin 5-HT or dopamine D) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., cyclopropane ring strain) with activity .

Q. Example Output :

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT receptor | -9.2 | H-bond with Ser159, π-π stacking |

| D dopamine receptor | -8.7 | Salt bridge with Asp114 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.